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Compound of Interest

Compound Name: Benzenesulfonyl Bromide

CAS No.: 2297-65-6

Cat. No.: B1279159

Get Quote

Executive Summary
Benzenesulfonyl bromide (CAS: 98-58-8) is a critical electrophilic reagent used primarily in

organic synthesis for the introduction of the benzenesulfonyl protecting group and the formation

of sulfonamides and sulfonate esters. Due to the lability of the sulfur-bromine bond, this

compound exhibits high reactivity toward nucleophiles.

This guide provides a definitive reference for the spectroscopic characterization of

benzenesulfonyl bromide. It synthesizes mass spectrometry (MS), infrared (IR) spectroscopy,

and nuclear magnetic resonance (NMR) data into a cohesive analytical framework. The content

is designed for researchers requiring rigorous structural confirmation and purity assessment.

Part 1: Chemical Profile & Safety Architecture
Before spectroscopic analysis, the physical state and safety profile must be established to

ensure experimental integrity.

Physicochemical Properties
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Property Data Context for Analysis

Molecular Formula
Basis for MS molecular ion

calculation.

Molecular Weight 221.07 g/mol
Average mass; isotopic mass

is split (see MS section).

Physical State Liquid / Low-melting Solid

MP: ~19.5°C. Often appears

as a viscous, yellow-to-brown

liquid at room temperature.

Boiling Point 118–120°C (at 2 mmHg)
High vacuum required for

distillation/purification.

Solubility , THF, Toluene

Use

for standard NMR analysis.

Avoid protic solvents (MeOH)

to prevent solvolysis.

Operational Safety (Lachrymator Protocol)
CRITICAL WARNING: Benzenesulfonyl bromide is a potent lachrymator and corrosive agent.

Engineering Control: All transfers must occur within a certified chemical fume hood.

Neutralization: Keep a beaker of 10% aqueous sodium carbonate (

) nearby to neutralize spills or rinse glassware immediately after use.

Hydrolysis Risk: The compound hydrolyzes to benzenesulfonic acid and hydrobromic acid

(HBr) upon contact with moisture. Ensure all spectroscopic solvents are anhydrous.

Part 2: Spectroscopic Data Analysis
Mass Spectrometry (MS) - Electron Impact (EI)
The mass spectrum of benzenesulfonyl bromide is dominated by the unique isotopic

signature of bromine (
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and

).

Key Diagnostic Features:

Molecular Ion Cluster (

): You will observe a "twin peak" pattern at m/z 220 and 222 with nearly equal intensity (1:1
ratio). This confirms the presence of a single bromine atom.

Fragmentation Pathway: The molecule cleaves sequentially, losing the halogen first, followed

by the sulfonyl group.

Fragment Ion m/z (approx)
Relative
Abundance

Structural
Assignment

220 / 222 ~25% (1:1 ratio)

Molecular Ion (

/

)

141 High
Phenylsulfonyl cation (

)

77 100% (Base Peak)
Phenyl cation (

)

51 Moderate

Aromatic ring

fragmentation

(benzyne-like)

Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the sulfonyl functional group. The absence of O-H stretches

(unless hydrolyzed) and the presence of strong S=O bands are the primary indicators.
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Frequency (

)
Vibration Mode Intensity Diagnostic Note

3060 - 3090 Stretch Weak
Characteristic of

aromatic rings.

1360 - 1380 Asymmetric Stretch Strong
The "Flagship" peak

for sulfonyl halides.

1160 - 1180 Symmetric Stretch Strong

Confirms the sulfonyl

moiety (

).

1580, 1480 Ring Stretch Medium
Typical benzene ring

"breathing" modes.

680 - 750 Out-of-plane bend Strong

Indicates

monosubstituted

benzene ring.

Nuclear Magnetic Resonance (NMR)
Solvent: Deuterated Chloroform (

). Note: Chemical shifts (

) are reported relative to TMS (0 ppm).[1]

NMR Data (400 MHz)
The sulfonyl group is strongly electron-withdrawing, causing significant deshielding of the ortho

protons.
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Shift (

ppm)
Multiplicity Integration Assignment

Coupling (

)

7.95 - 8.05 Doublet (d) 2H
Ortho (

)
Hz

7.65 - 7.75 Triplet (t) 1H
Para (

)
Hz

7.55 - 7.65 Triplet (t) 2H
Meta (

)
Hz

Interpretation: The ortho protons appear most downfield due to the inductive and anisotropic

effect of the

group. The para proton is typically slightly downfield of the meta protons, distinguishing it from
the standard benzene multiplet.

NMR Data (100 MHz)
Symmetry reduces the 6 aromatic carbons to 4 unique signals.
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Shift (

ppm)
Carbon Type Assignment

~145.0
Quaternary (

)

Ipso (

- attached to S)

~135.0
Methine (

)

Para (

)

~129.5
Methine (

)

Meta (

)

~127.0
Methine (

)

Ortho (

)

Part 3: Visualization of Analytical Logic
The following diagrams illustrate the fragmentation logic and the structural confirmation

workflow.

Mass Spectrometry Fragmentation Pathway

Figure 1: Electron Impact (EI) Fragmentation Pathway of Benzenesulfonyl Bromide

Molecular Ion (M+)
m/z 220 / 222

(1:1 Ratio)

Phenylsulfonyl Cation
[C6H5-SO2]+

m/z 141

- Br (79/81) Phenyl Cation
[C6H5]+

m/z 77 (Base Peak)

- SO2 (64) Fragment
[C4H3]+
m/z 51

- C2H2

Click to download full resolution via product page

Caption: Stepwise loss of Bromine and Sulfur Dioxide characteristic of sulfonyl halides.

Structural Confirmation Decision Tree
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Figure 2: Logical workflow for validating Benzenesulfonyl Bromide purity.

Unknown Sample
Suspected PhSO2Br

1. Check Physical State
Liquid/Low-melt Solid?

2. Run IR Spectrum
Peaks at 1375 & 1170 cm-1?

Yes

REJECT / PURIFY
Check for Hydrolysis (PhSO3H)

No (e.g., White Powder = Acid)3. Run MS (EI)
Twin peaks 220/222?

Yes (Sulfonyl confirmed)

No (Missing S=O)

4. Run 1H NMR
Ortho d at ~8.0 ppm?

Yes (Br confirmed)

No (Wrong Mass/Isotope)

CONFIRMED
Benzenesulfonyl Bromide

Yes (Structure Valid) No (Impure)

Click to download full resolution via product page

Caption: Decision tree for confirming identity and ruling out hydrolysis products.

Part 4: Experimental Protocol - Purity Assessment
Since benzenesulfonyl bromide degrades to benzenesulfonic acid (a solid) upon exposure to

moisture, a purity check is essential before use in sensitive synthesis.
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Protocol: Rapid NMR Purity Assay
Objective: Quantify the ratio of active sulfonyl bromide vs. hydrolyzed sulfonic acid.

Sampling:

Take a 50 µL aliquot of the liquid benzenesulfonyl bromide.

Note: If the sample is solid/frozen, warm gently to 25°C to melt. If it remains solid at

>25°C, significant hydrolysis has likely occurred.

Preparation:

Dissolve in 600 µL of anhydrous

.

Crucial: Do not use DMSO-

if possible, as it is hygroscopic and may accelerate hydrolysis during the run, complicating
integration.

Acquisition:

Run a standard proton (

) scan (8 scans is usually sufficient).

Set relaxation delay (

) to >5 seconds for accurate integration.

Analysis:

Active Reagent: Integrate the ortho doublet at ~8.0 ppm.

Impurity (Acid): Look for the ortho doublet of benzenesulfonic acid, which typically shifts

upfield to ~7.8 - 7.9 ppm (depending on concentration and water content).

Calculation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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